molecular formula C23H33N3NaO10P B8075738 L-Tryptophan, N-[[(6-deoxy-alpha-L-mannopyranosyl)oxy]hydroxyphosphinyl]-L-leucyl-, sodium salt (9CI)

L-Tryptophan, N-[[(6-deoxy-alpha-L-mannopyranosyl)oxy]hydroxyphosphinyl]-L-leucyl-, sodium salt (9CI)

Cat. No.: B8075738
M. Wt: 565.5 g/mol
InChI Key: IFGCUJZIWBUILZ-KGUNCBEVSA-M
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Description

L-Tryptophan, N-[[(6-deoxy-alpha-L-mannopyranosyl)oxy]hydroxyphosphinyl]-L-leucyl-, sodium salt (9CI) is a complex organic compound that combines amino acids and sugar derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Tryptophan, N-[[(6-deoxy-alpha-L-mannopyranosyl)oxy]hydroxyphosphinyl]-L-leucyl-, sodium salt involves multiple steps:

    Formation of L-Tryptophan Derivative: L-Tryptophan is first modified to introduce the necessary functional groups.

    Glycosylation: The 6-deoxy-alpha-L-mannopyranosyl group is attached to the modified L-Tryptophan through glycosylation reactions, typically using glycosyl donors and catalysts.

    Phosphorylation: The hydroxyphosphinyl group is introduced via phosphorylation reactions, often using phosphorylating agents like phosphorus oxychloride.

    Peptide Bond Formation: L-Leucyl is coupled to the phosphorylated glycosylated L-Tryptophan derivative using peptide coupling reagents.

    Sodium Salt Formation: The final step involves neutralizing the compound with sodium hydroxide to form the sodium salt.

Industrial Production Methods

Industrial production of this compound would likely involve:

    Large-scale synthesis: Utilizing automated peptide synthesizers and large reactors for glycosylation and phosphorylation.

    Purification: Employing techniques such as crystallization, chromatography, and lyophilization to ensure high purity.

    Quality Control: Implementing rigorous testing protocols to confirm the structural integrity and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the tryptophan and leucine residues.

    Reduction: Reduction reactions may target the phosphinyl group, altering its oxidation state.

    Substitution: The glycosyl and phosphinyl groups can be substituted under specific conditions, leading to various derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenated compounds, nucleophiles like amines or thiols.

Major Products

    Oxidation: Oxidized derivatives of tryptophan and leucine.

    Reduction: Reduced phosphinyl derivatives.

    Substitution: Various substituted glycosyl and phosphinyl derivatives.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as a building block in the synthesis of more complex organic molecules.

    Study of Reaction Mechanisms: Helps in understanding the mechanisms of glycosylation and phosphorylation reactions.

Biology

    Protein Engineering: Utilized in the design of novel peptides and proteins with enhanced properties.

    Metabolic Studies: Investigates the metabolic pathways involving tryptophan and leucine derivatives.

Medicine

    Drug Development:

    Therapeutic Research: Explored for its effects on neurotransmitter synthesis and immune response modulation.

Industry

    Biotechnology: Used in the production of bioactive compounds and enzymes.

Mechanism of Action

The compound exerts its effects through several mechanisms:

    Enzyme Interaction: It can act as a substrate or inhibitor for various enzymes involved in amino acid metabolism.

    Receptor Binding: May interact with specific receptors in the body, influencing neurotransmitter levels and immune responses.

    Signal Transduction: Involved in signaling pathways that regulate cellular functions and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    L-Tryptophan: A precursor to serotonin and melatonin, involved in mood regulation and sleep.

    L-Leucine: An essential amino acid important for protein synthesis and muscle repair.

    Glycosylated Peptides: Peptides modified with sugar moieties, used in various biochemical applications.

Uniqueness

L-Tryptophan, N-[[(6-deoxy-alpha-L-mannopyranosyl)oxy]hydroxyphosphinyl]-L-leucyl-, sodium salt stands out due to its combined features of amino acids, glycosylation, and phosphorylation. This unique combination enhances its potential for diverse applications in research and industry, making it a valuable compound for scientific exploration.

Properties

IUPAC Name

sodium;(2S)-2-[[(2S)-2-[[hydroxy-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyphosphoryl]amino]-4-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H34N3O10P.Na/c1-11(2)8-16(26-37(33,34)36-23-20(29)19(28)18(27)12(3)35-23)21(30)25-17(22(31)32)9-13-10-24-15-7-5-4-6-14(13)15;/h4-7,10-12,16-20,23-24,27-29H,8-9H2,1-3H3,(H,25,30)(H,31,32)(H2,26,33,34);/q;+1/p-1/t12-,16-,17-,18-,19+,20+,23-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFGCUJZIWBUILZ-KGUNCBEVSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OP(=O)(NC(CC(C)C)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)[O-])O)O)O)O.[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OP(=O)(N[C@@H](CC(C)C)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)[O-])O)O)O)O.[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H33N3NaO10P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

565.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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